molecular formula C7H15NOS B14370146 N-Butyl-3-sulfanylpropanamide CAS No. 90105-74-1

N-Butyl-3-sulfanylpropanamide

Cat. No.: B14370146
CAS No.: 90105-74-1
M. Wt: 161.27 g/mol
InChI Key: GUOHFVWLMKWLKW-UHFFFAOYSA-N
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Description

N-Butyl-3-sulfanylpropanamide is an organic compound with the molecular formula C7H15NOS It is characterized by the presence of a butyl group attached to the nitrogen atom and a sulfanyl group attached to the third carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-sulfanylpropanamide can be achieved through several methods. One common approach involves the reaction of butylamine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of butylamine attacks the carbonyl carbon of 3-chloropropanoyl chloride, resulting in the formation of the amide bond and the release of hydrochloric acid.

Another method involves the use of thiol-containing reagents. For instance, the reaction of butylamine with 3-mercaptopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) can yield this compound. This reaction proceeds through the formation of an intermediate ester, which then undergoes nucleophilic attack by the amine group to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halides or alkoxides in the presence of a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Butyl-3-sulfanylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-3-sulfanylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

N-Butyl-3-sulfanylpropanamide can be compared with other similar compounds, such as:

    N-Butyl-3-mercaptopropanamide: Similar structure but with a mercapto group instead of a sulfanyl group.

    N-Butyl-3-hydroxypropanamide: Contains a hydroxy group instead of a sulfanyl group.

    N-Butyl-3-aminopropanamide: Contains an amino group instead of a sulfanyl group.

These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity

Properties

CAS No.

90105-74-1

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N-butyl-3-sulfanylpropanamide

InChI

InChI=1S/C7H15NOS/c1-2-3-5-8-7(9)4-6-10/h10H,2-6H2,1H3,(H,8,9)

InChI Key

GUOHFVWLMKWLKW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCS

Origin of Product

United States

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